4-Bromo-3-fluorophthalic acid
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Overview
Description
4-Bromo-3-fluorophthalic acid is an organic compound with the molecular formula C8H4BrFO4 and a molecular weight of 263.02 g/mol It is a derivative of phthalic acid, where the hydrogen atoms at positions 4 and 3 of the benzene ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the bromination of 3-fluorophthalic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted phthalic acids.
Oxidation Products: Phthalic anhydride.
Reduction Products: Phthalic alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluorophthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophthalic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
4-Bromophthalic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorophthalic acid: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Chloro-3-fluorophthalic acid: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: 4-Bromo-3-fluorophthalic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and binding characteristics.
Properties
IUPAC Name |
4-bromo-3-fluorophthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZCVQPGDYPHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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